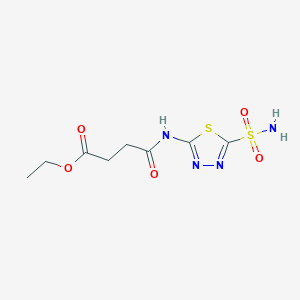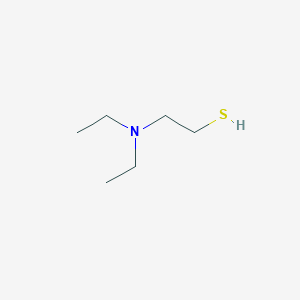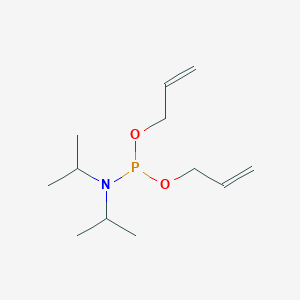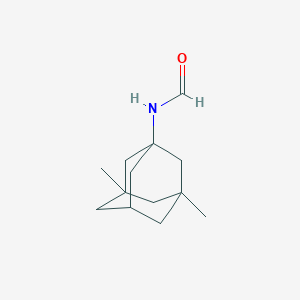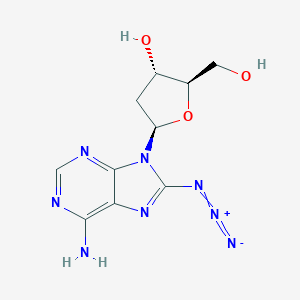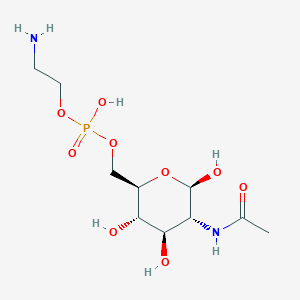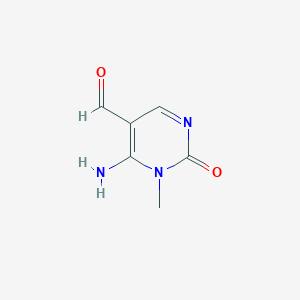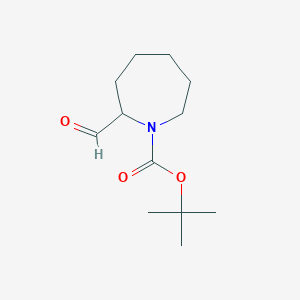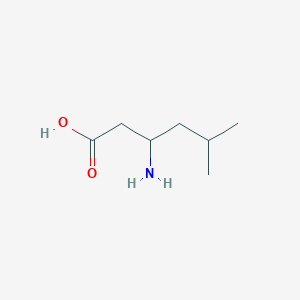![molecular formula C8H5NO2 B140926 8H-吡喃并[3,4-b]吡啶-8-酮 CAS No. 134407-96-8](/img/structure/B140926.png)
8H-吡喃并[3,4-b]吡啶-8-酮
描述
8H-pyrano[3,4-b]pyridin-8-one is a heterocyclic compound that features a fused pyran and pyridine ring system.
科学研究应用
8H-pyrano[3,4-b]pyridin-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its biological activities.
作用机制
Target of Action
The compound is part of a broader class of molecules known as pyranochromenes , which have been studied for their various biological and pharmacological properties . .
Mode of Action
As a member of the pyranochromene family, it may share similar mechanisms of action with other compounds in this class
Biochemical Pathways
The biochemical pathways affected by 8H-pyrano[3,4-b]pyridin-8-one are currently unknown. Pyranochromenes, the broader class of compounds to which 8H-pyrano[3,4-b]pyridin-8-one belongs, have been associated with a range of biological activities, including anti-cancer, antioxidative, and anti-inflammatory effects
Result of Action
Some pyranochromenes have demonstrated anti-cancer activity, suggesting they may induce apoptosis or inhibit cell proliferation . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8H-pyrano[3,4-b]pyridin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst. This reaction is carried out in ethanol under reflux conditions, leading to the formation of highly functionalized pyranopyridine derivatives .
Industrial Production Methods: While detailed industrial production methods for 8H-pyrano[3,4-b]pyridin-8-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 8H-pyrano[3,4-b]pyridin-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyranopyridine derivatives.
相似化合物的比较
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system and exhibit a range of biological activities, including anticancer and antibacterial properties.
Pyrano[2,3-f]chromenones: These compounds also feature a fused pyran ring and are known for their anticancer and antimicrobial activities.
Uniqueness of 8H-pyrano[3,4-b]pyridin-8-one: 8H-pyrano[3,4-b]pyridin-8-one is unique due to its specific ring fusion pattern and the resulting electronic and steric properties
属性
IUPAC Name |
pyrano[3,4-b]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-7-6(3-5-11-8)2-1-4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBWDXPPABRKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568955 | |
| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134407-96-8 | |
| Record name | 8H-Pyrano[3,4-b]pyridin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the research for 8H-pyrano[3,4-b]pyridin-8-one derivatives?
A1: The research by [] presents a novel and versatile synthetic route for 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. This method utilizes readily available 3-formylpicolinic acid as a starting material and employs two successive heterocyclizations to construct the desired pyrano[3,4-b]pyridine scaffold []. This approach is significant because it allows for the incorporation of various substituents (denoted as "R" in the study) on the thiazole ring, enabling the exploration of structure-activity relationships for potential biological applications. Furthermore, the synthesized 8H-pyrano[3,4-b]pyridin-8-ones serve as key intermediates for further modifications. The researchers successfully converted the pyrone fragment into a pyridone ring and subsequently introduced diverse amine substituents at the 8-position. This flexibility in derivatization is crucial for developing novel compounds with tailored biological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE](/img/structure/B140843.png)
